p38 MAP Kinase Inhibitor IV

描述

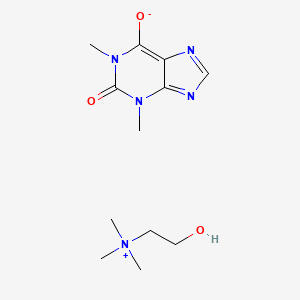

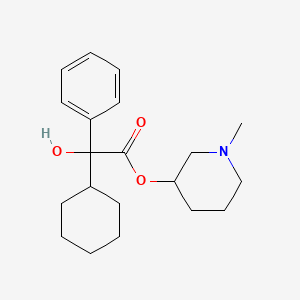

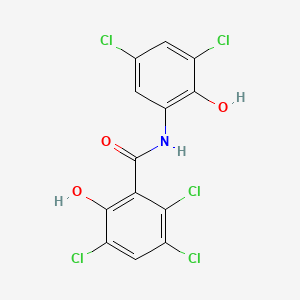

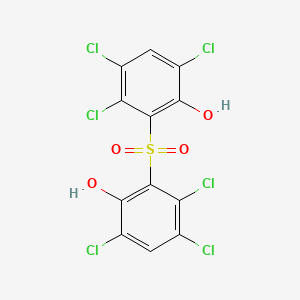

p38 MAP Kinase Inhibitor IV, also known under CAS 1638-41-1, is a small molecule/inhibitor that controls the biological activity of p38 MAP Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The inhibitor is a cell-permeable symmetrical sulfone compound that acts as a potent and ATP-competitive inhibitor of p38α/β MAPK .

Molecular Structure Analysis

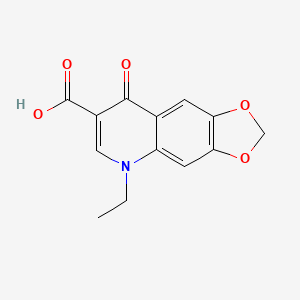

The inhibitor’s empirical formula is C12H4Cl6O4S, and its molecular weight is 456.94 . The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site .

Physical And Chemical Properties Analysis

The inhibitor is a solid substance with a light yellow color . It is soluble in DMSO at 4.5 mg/mL . The storage condition is OK to freeze, desiccated (hygroscopic), and protect from light .

科学研究应用

Neurodegenerative Diseases

p38 MAP Kinase Inhibitor IV has been used in research related to neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson’s disease (PD). It has been found that inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD . The compound SKF-86002, which inhibits p38α/β, was used to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein .

Neuroinflammatory Diseases

p38α MAPK inhibitors have been developed and tested for the treatment of various disorders, especially those with the origin of inflammation . These inhibitors have shown potential to cross the blood-brain barrier (BBB), making them suitable for the treatment of neuroinflammatory diseases .

Regulation of Migration and Proliferation

p38 MAP Kinase Inhibitor IV has been used to block p38α kinase activation in order to examine if HOXB7 is involved in the regulation of migration and proliferation process via AKT/MAPK signaling .

Inflammatory Diseases

Inhibition of p38 MAPK has been shown to effectively alleviate inflammatory diseases such as rheumatoid arthritis, cardiovascular disease, and inflammatory pain .

Alzheimer’s Disease

p38α inhibitors such as VX-745 (neflamapimod) have been used to reduce inflammation and β-amyloid (Aβ)– induced neurotoxicity. Moreover, VX-745 was tested in a phase 2 clinical trial in patients with mild to moderate Alzheimer’s disease .

Dementia with Lewy Bodies

VX-745 has also been tested in patients with dementia with Lewy bodies for safety and clinical outcomes .

作用机制

Target of Action

The primary target of the p38 MAP Kinase Inhibitor IV is the p38α/β MAPK . The p38 MAPK family is a group of serine/threonine enzymes consisting of four family members including p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) . These kinases are activated by a wide range of cellular stresses and inflammatory cytokines, and are involved in cell differentiation, autophagy, and apoptosis .

Mode of Action

The p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK . It inhibits the catalytic activity of p38α/β MAPK by binding to the ATP binding pocket . This inhibition results in the reduction of the phosphorylation and activation of protein kinase B (PKB, also known as Akt), which are involved in a wide array of signaling pathways .

Biochemical Pathways

The p38 MAPK pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . The activation of p38α MAPK is induced by a variety of stressors such as ultraviolet (UV) light, heat or osmotic shock, oxidative stress conditions, and also when cells are exposed to cytokines and chemokines . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases, especially disorders with the origin of inflammation .

Result of Action

The inhibition of p38α MAPK can lead to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in certain disease models . Moreover, treatment with p38 MAP Kinase Inhibitor IV can promote the redistribution of p38γ to synapses and reduce the accumulation of α-synuclein in certain models . It has also been shown to be more effective than other inhibitors in inhibiting LPS-induced IL-1β release from hPBMC .

Action Environment

The action, efficacy, and stability of p38 MAP Kinase Inhibitor IV can be influenced by various environmental factors. For instance, the p38 MAPK pathway is activated by a wide range of cellular stresses and inflammatory cytokines . Therefore, the presence of these factors in the environment can potentially influence the action of the inhibitor.

未来方向

The future directions of p38 MAP Kinase Inhibitor IV research could involve focusing more on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . This is due to the potential of these inhibitors to cross the blood-brain barrier (BBB) and their role in the treatment of neurodegenerative disorders .

属性

IUPAC Name |

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKHICVNCCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162887 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p38 MAP Kinase Inhibitor IV | |

CAS RN |

1638-41-1 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)